molecular formula C19H13F3N6O B292205 (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one

(3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one

Cat. No. B292205
M. Wt: 398.3 g/mol
InChI Key: OYZMLIQLYWPCPN-QQXSKIMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. This compound has been shown to possess unique properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells and viruses. The compound has been shown to inhibit the activity of MMP-9, a protein that is involved in the invasion and metastasis of cancer cells. It has also been shown to inhibit the activity of NS3 protease, an enzyme that is essential for the replication of HCV.
Biochemical and Physiological Effects:
(3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of viruses, and reduce inflammation. The compound has also been shown to have an effect on the immune system, increasing the production of cytokines and chemokines that are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its potent anti-cancer and anti-viral properties. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for the research on (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one. One direction is the development of new drugs based on this compound for the treatment of cancer and viral infections. Another direction is the study of the compound's effect on the immune system and its potential use in immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Conclusion:
(3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one is a promising compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. The compound has been shown to possess potent anti-cancer, anti-viral, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one involves the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate, followed by the addition of hydrazine hydrate and phenyl isocyanate. The resulting product is then subjected to a cyclization reaction to yield the final compound. This synthesis method has been optimized to produce high yields of the compound and has been used in various scientific studies.

Scientific Research Applications

The (3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one compound has been extensively studied for its potential applications in the field of medicine. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested against various cancer cell lines and has been found to induce apoptosis in these cells. It has also been shown to inhibit the growth of viruses such as HIV and HCV.

properties

Molecular Formula

C19H13F3N6O

Molecular Weight

398.3 g/mol

IUPAC Name

(3Z)-2-amino-5-phenyl-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H13F3N6O/c20-19(21,22)12-7-4-8-13(9-12)25-26-16-17(23)27-28-15(29)10-14(24-18(16)28)11-5-2-1-3-6-11/h1-10,25H,(H2,23,27)/b26-16-

InChI Key

OYZMLIQLYWPCPN-QQXSKIMKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)/C(=N\NC4=CC=CC(=C4)C(F)(F)F)/C(=N3)N

SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC(=C4)C(F)(F)F)C(=N3)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC(=C4)C(F)(F)F)C(=N3)N

Origin of Product

United States

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